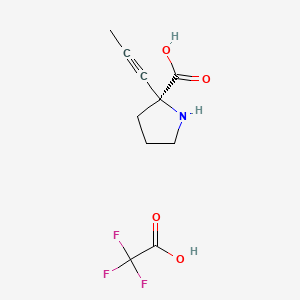
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid; trifluoroacetic acid is a compound that combines a pyrrolidine derivative with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and propargyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation of pyrrolidine with propargyl bromide.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid: Unique due to its specific structural features and trifluoroacetic acid component.
(2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid without trifluoroacetic acid: Lacks the trifluoroacetic acid component, which may affect its reactivity and applications.
Other pyrrolidine derivatives: Similar in structure but may have different substituents, leading to variations in chemical properties and applications.
Uniqueness
The presence of trifluoroacetic acid in (2S)-2-(prop-1-yn-1-yl)pyrrolidine-2-carboxylic acid imparts unique properties, such as increased acidity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specialized applications.
Properties
Molecular Formula |
C10H12F3NO4 |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
(2S)-2-prop-1-ynylpyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H11NO2.C2HF3O2/c1-2-4-8(7(10)11)5-3-6-9-8;3-2(4,5)1(6)7/h9H,3,5-6H2,1H3,(H,10,11);(H,6,7)/t8-;/m1./s1 |
InChI Key |
RFAFKWUHACYBEN-DDWIOCJRSA-N |
Isomeric SMILES |
CC#C[C@@]1(CCCN1)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC#CC1(CCCN1)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















